molecular formula C9H14N2O2 B589542 L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- CAS No. 153620-64-5

L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)-

Cat. No.: B589542
CAS No.: 153620-64-5
M. Wt: 182.223
InChI Key: STSCOBKDNGEFAZ-ZETCQYMHSA-N
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Description

L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and suitable carboxylic acid derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- include other pyrrolidine carboxylic acids and their derivatives.

Uniqueness

The uniqueness of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- lies in its specific chiral configuration and the resulting biological activities. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

153620-64-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.223

IUPAC Name

(2S)-1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c12-9(13)7-3-2-6-11(7)8-4-1-5-10-8/h7H,1-6H2,(H,12,13)/t7-/m0/s1

InChI Key

STSCOBKDNGEFAZ-ZETCQYMHSA-N

SMILES

C1CC(N(C1)C2=NCCC2)C(=O)O

Synonyms

L-Proline, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI)

Origin of Product

United States

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